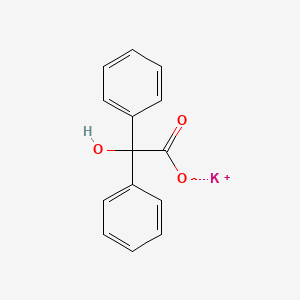

Potassium benzilate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5928-68-7 |

|---|---|

Molecular Formula |

C14H11KO3 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

potassium;2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1 |

InChI Key |

VQNYSMISBDDUSN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

"Potassium benzilate" synthesis from benzil and potassium hydroxide

Synthesis of Potassium Benzilate: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis of this compound from benzil (B1666583) and potassium hydroxide (B78521). The core of this transformation is the benzilic acid rearrangement, a classical and important named reaction in organic chemistry.[1][2] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes visual diagrams to illustrate the chemical and procedural workflows. This paper is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of 1,2-diketones into α-hydroxy carboxylic acid salts via a base-catalyzed rearrangement is known as the benzilic acid rearrangement.[3][4] First reported by Justus von Liebig in 1838, this reaction represents the first documented example of a molecular rearrangement.[1][2][5] The synthesis of this compound from benzil using potassium hydroxide is a prime example of this reaction class.[1][2]

Benzilic acid and its derivatives serve as precursors for various pharmaceuticals, particularly as antagonists of muscarinic acetylcholine (B1216132) receptors, and are used in the manufacture of compounds such as clidinium (B1194167) and flutropium.[6] The reaction is typically robust, proceeding in aqueous or alcoholic solutions to yield the corresponding salt, which can then be acidified to produce benzilic acid.[1][6]

Reaction Mechanism: The Benzilic Acid Rearrangement

The mechanism of the benzilic acid rearrangement is a well-established, second-order process that is first-order in both the diketone (benzil) and the base (hydroxide).[2] The accepted mechanism, first fully proposed by Christopher Kelk Ingold, involves the following key steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) from potassium hydroxide performs a nucleophilic attack on one of the electrophilic carbonyl carbons of benzil. This addition forms a tetrahedral alkoxide intermediate.[1][7][8]

-

Conformational Rotation: The intermediate undergoes bond rotation to position a phenyl group for migration.

-

1,2-Aryl Shift (Rearrangement): In the rate-determining step, one of the phenyl groups migrates from its original carbon to the adjacent carbonyl carbon.[7] This concerted step results in the formation of a new carbon-carbon bond and a new tetrahedral alkoxide, while simultaneously forming a new carbonyl group. The formation of the stable carboxylate group provides the driving force for this rearrangement.[7]

-

Proton Transfer: An immediate and irreversible intramolecular proton transfer occurs from the newly formed carboxylic acid group to the more basic alkoxide ion. This results in the formation of the resonance-stabilized this compound salt and water.[8]

The overall reaction transforms one carbonyl group into a carboxylate and the other into a hydroxyl group, representing an internal redox process.[2]

Caption: Logical flow of the benzilic acid rearrangement mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, which is subsequently converted to benzilic acid for purification and characterization purposes. The initial product formed and isolated is the target this compound salt.

Materials & Reagents:

-

Benzil (C₁₄H₁₀O₂)

-

Potassium Hydroxide (KOH)

-

Methanol (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

-

Deionized Water (H₂O)

-

Decolorizing Carbon (optional)

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and vacuum filtration apparatus

-

Evaporating dish or beaker

-

Dissolution: In a 100 mL round-bottom flask, dissolve the specified amount of benzil in the solvent (e.g., methanol) with gentle heating if necessary.

-

Addition of Base: While stirring, add a concentrated aqueous or alcoholic solution of potassium hydroxide to the benzil solution. An initial blue-black or violet coloration may appear.[7][10]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for a designated period (typically 30-60 minutes). During this time, the color of the reaction mixture will change, often to a brown or dark orange.[7][10]

-

Cooling and Crystallization: After the reflux period, allow the mixture to cool to room temperature. The potassium salt of benzilic acid may begin to crystallize. To complete the crystallization, cool the mixture in an ice-water bath.[9] In some cases, scratching the inside of the flask may be necessary to induce crystal formation.[10]

-

Isolation of this compound: Collect the precipitated solid (crude this compound) by vacuum filtration using a Buchner funnel.[7][9]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., 95% ethanol or methanol) to remove impurities.[7][9]

-

Drying: Dry the product to obtain crude this compound. The product can be further purified by recrystallization from hot water.[7]

Caption: Step-by-step experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of benzilic acid from benzil, from which the this compound intermediate is formed. Yields can vary based on reaction scale, purity of reagents, and adherence to the protocol.

| Parameter | Value / Condition | Source |

| Reactants | ||

| Benzil | 2.3 g | [7][9] |

| Potassium Hydroxide (8N soln) | 8-10 mL | [7][9] |

| Solvent (Methanol) | 12 mL | [7][9] |

| Reaction Conditions | ||

| Temperature | Reflux | [7][9] |

| Time | 30 - 60 minutes | [7][10] |

| Product Yield (Benzilic Acid) | ||

| Typical Range | 32% - 64% | [10] |

| High-Purity Yield | Up to 90% (from benzaldehyde) | [11] |

| Physical Properties | ||

| Melting Point (Benzilic Acid) | 150-152 °C | [6][10] |

Note: The yields reported are often for the final benzilic acid product after acidification of the this compound intermediate. The formation of this compound itself is typically a high-yield step.

Conclusion

The synthesis of this compound via the benzilic acid rearrangement of benzil is a foundational reaction in organic chemistry with continued relevance in the synthesis of pharmaceutical compounds. The process is efficient, mechanistically well-understood, and readily achievable in a standard laboratory setting. Careful control of reaction time and temperature, followed by proper isolation and purification techniques, allows for good yields of the target salt. This guide provides the essential technical details for professionals requiring a thorough understanding of this important chemical transformation.

References

- 1. BENZILIC ACID REARRANGEMENT || BENZIL-BENZILIC ACID REARRANGEMENT – My chemistry blog [mychemblog.com]

- 2. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Benzil benzilic acid rearrangement | PPTX [slideshare.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Benzilic acid - Wikipedia [en.wikipedia.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Potassium Benzilate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of potassium benzilate (CAS No: 5928-68-7). All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Structure and Identification

This compound is the potassium salt of benzilic acid, an α-hydroxy-carboxylic acid. Structurally, it consists of a benzilate anion and a potassium cation. The anion features a central quaternary carbon atom bonded to a hydroxyl group, a carboxylate group, and two phenyl rings.

-

IUPAC Name: potassium 2-hydroxy-2,2-diphenylacetate[1]

Caption: 2D structure of this compound.

Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystal system is monoclinic with the space group P 1 21/c 1.[1] In the crystal lattice, the potassium ion is five-coordinate, surrounded by oxygen atoms in a flattened square-base pyramidal geometry.[4] These polyhedra form corrugated layers, and the K⁺ ion also exhibits contact with the π electrons of one of the phenyl rings.[4]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/c 1 | [1] |

| a | 14.1283 Å | [1] |

| b | 9.0230 Å | [1] |

| c | 10.3639 Å | [1] |

| α | 90.00° | [1] |

| β | 111.4740° | [1] |

| γ | 90.00° | [1] |

| Calculated Density (Dx) | 1.67 g/cm³ | [2] |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. For context, relevant properties of its parent compound, benzilic acid, are also provided.

Table 2.1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 266.33 g/mol | [1][3] |

| Boiling Point | 409 °C at 760 mmHg | [2][3][5] |

| Flash Point | 215.3 °C | [2][3][6] |

| Density | 1.67 g/cm³ | [2] |

| Vapor Pressure | 2.01E-07 mmHg at 25°C | [2][3] |

| Melting Point | Not Applicable (Decomposes) | [2] |

| Appearance | White crystalline solid | |

Table 2.2: Properties of Benzilic Acid (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76-93-7 | |

| Molecular Weight | 228.24 g/mol | |

| Melting Point | 149-151 °C | |

| pKa (at 25°C) | 3.04 |

| Water Solubility | 1.41 g/L (at 25 °C) | |

Synthesis and Application

This compound is classically synthesized via the benzilic acid rearrangement of benzil (B1666583) (1,2-diphenylethanedione).[7] This reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy-carboxylic acid salt in the presence of a strong base.[7][8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Benzilic Acid Rearrangement

This protocol details the synthesis of this compound from benzil and potassium hydroxide.

-

Title: Preparation of this compound

-

Reaction: Benzilic Acid Rearrangement[7]

-

Materials:

-

Benzil (C₁₄H₁₀O₂)

-

Potassium hydroxide (KOH)

-

Ethanol (B145695) (95% or absolute)

-

Water

-

-

Procedure:

-

In a round-bottomed flask, dissolve 3.5 g of potassium hydroxide in 7.0 mL of water.[9]

-

To this solution, add 9.0 mL of rectified spirit (ethanol) followed by 3.5 g of benzil.[9]

-

Attach a reflux condenser and heat the mixture on a water bath with occasional shaking. The benzil will dissolve, and the solution will darken.

-

Continue heating until the potassium salt of benzilic acid begins to crystallize out.[9] Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil or impurities.

-

Dry the product. The resulting this compound should be a colorless crystalline solid.

-

Application in Drug Development

This compound is a key intermediate in the synthesis of several anticholinergic drugs.[10] These agents are antagonists of muscarinic acetylcholine (B1216132) receptors and are used to treat a variety of conditions. The benzilate moiety is a common structural feature in this class of pharmaceuticals. A notable example is the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent incapacitating agent regulated by the Chemical Weapons Convention.[10]

Caption: Role of this compound as a pharmaceutical intermediate.

Analytical Methodologies

Protocol: Single-Crystal X-ray Diffraction Analysis

This generalized protocol is for the structural elucidation of this compound.

-

Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline form.

-

Procedure:

-

Crystal Growth: Grow single crystals of this compound directly from the synthesis reaction mixture by slow cooling, as described in Protocol 3.1. High-quality crystals are essential.[11][12]

-

Crystal Selection and Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head, often using paratone oil to prevent degradation.[13]

-

Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector (e.g., CCD).[4] Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions.[4] Refine the structural model using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[4]

-

Protocol: Qualitative Analysis for Potassium

This protocol provides a simple chemical test for confirming the presence of potassium ions.

-

Objective: To confirm the presence of K⁺ ions in the sample.

-

Procedure:

-

Dissolve approximately 50 mg of the this compound sample in 1 mL of water.[14]

-

Add 1 mL of dilute acetic acid.

-

Add 1 mL of a freshly prepared 10% (w/v) solution of sodium cobaltinitrite.[14]

-

Positive Result: The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[14]

-

Protocol: LC-MS Analysis of the Benzilate Moiety

While a specific method for this compound is not detailed, this protocol is adapted for the analysis of its parent organic acid, which is relevant for purity assessment and reaction monitoring.[15][16]

-

Objective: To detect and quantify the benzilate anion using Liquid Chromatography-Mass Spectrometry.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[17]

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., a methanol/water mixture).

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column.[15]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[15]

-

Detection: Monitor the eluent using the MS detector.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI in negative mode to detect the deprotonated benzilate anion [M-H]⁻.[16]

-

Expected Ion: For benzilic acid, the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 227.07.

-

Analysis: The retention time and mass-to-charge ratio confirm the presence of the benzilate moiety. Quantitative analysis can be performed by creating a calibration curve with standards.

-

-

References

- 1. This compound | C14H11KO3 | CID 23670681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 5928-68-7,this compound | lookchem [lookchem.com]

- 3. This compound | 5928-68-7 [chemnet.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CAS#:5928-68-7 | Chemsrc [chemsrc.com]

- 7. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. How To [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates | Pharmaguideline [pharmaguideline.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. rsc.org [rsc.org]

The Role of Potassium Benzilate in the Benzilic Acid Rearrangement: A Technical Guide

The benzilic acid rearrangement, a cornerstone of organic chemistry, provides a classic example of a 1,2-rearrangement reaction. First reported by Justus von Liebig in 1838, this reaction transforms 1,2-diketones, such as benzil (B1666583), into α-hydroxy carboxylic acids in the presence of a strong base.[1][2] The intermediate salt, potassium benzilate, is central to this transformation. This technical guide offers an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The conversion of benzil to benzilic acid using potassium hydroxide (B78521) is a well-established method that proceeds via the formation of a stable intermediate salt, this compound. The overall reaction is second order, being first order with respect to the diketone (benzil) and first order with respect to the base (hydroxide).[1] The mechanism can be delineated into four key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from KOH) on one of the electrophilic carbonyl carbons of benzil. This addition forms a tetrahedral alkoxide intermediate.[3][4]

-

1,2-Aryl Migration (Rearrangement): This is the crucial, rate-determining step of the reaction.[1] Following a bond rotation, a phenyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This concerted step results in the formation of a new carbon-carbon bond and generates a carboxylate group.[1][2] Studies have shown that aryl groups with electron-withdrawing substituents migrate more readily.[1][5]

-

Proton Transfer: An intramolecular proton transfer occurs from the newly formed carboxylic acid group to the alkoxide ion. This is a rapid acid-base reaction that results in the formation of the resonance-stabilized carboxylate anion and a hydroxyl group. The product at this stage is this compound.[2]

-

Acidification: In the final step, the this compound salt is treated with a strong acid, such as sulfuric or hydrochloric acid, during the workup.[6][7] This protonates the carboxylate anion to yield the final product, benzilic acid, which typically precipitates from the aqueous solution.[8]

The following diagram illustrates the mechanistic pathway from benzil to benzilic acid, highlighting the formation of the this compound intermediate.

Caption: The four-step mechanism of the benzilic acid rearrangement.

Quantitative Data Summary

The efficiency of the benzilic acid rearrangement is influenced by reaction conditions such as time, temperature, and solvent composition. While comprehensive kinetic data is sparse in readily available literature, reported yields provide insight into the reaction's performance.

| Parameter | Value | Conditions | Source |

| Reaction Order | Second Order Overall | First order in benzil, First order in base | [1] |

| Typical Yield | 32-64% | Benzil, KOH, Ethanol (B145695)/Water, Reflux 20 min | [8] |

| High Purity Yield | 84-90% | Benzil, NaOH/NaBrO₃, Heat on steam bath | Organic Syntheses Procedure |

| Melting Point | 148-150 °C | Recrystallized from water | [8] |

| Literature M.P. | 150-152 °C | - | [8] |

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of benzilic acid from benzil, which involves the in-situ formation and subsequent conversion of this compound.

Synthesis of this compound and Conversion to Benzilic Acid

Materials:

-

Benzil (1.0 g, 4.76 mmol)

-

Potassium Hydroxide (KOH) (1.0 g, 17.8 mmol)

-

Ethanol (3.0 mL)

-

Deionized Water (1.5 mL for reaction, ~60 mL for workup)

-

Sulfuric Acid (H₂SO₄), 2 M solution

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Reaction Setup: Combine benzil (1.0 g), ethanol (3.0 mL), water (1.5 mL), and potassium hydroxide (1.0 g) in a round-bottom flask equipped with a boiling chip and a magnetic stir bar.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue heating for 20 minutes. The solution will typically turn from yellow to a deep violet or brown color.[6][8]

-

Crystallization of this compound: After the reflux period, remove the heating mantle and allow the flask to cool slightly. Then, cool the flask in an ice bath for 5-10 minutes to precipitate the this compound salt.[6] If crystals do not form, scratching the inside of the flask with a glass rod may be necessary to induce crystallization.[8]

-

Isolation and Dissolution: Collect the crude this compound crystals by vacuum filtration. Dissolve the collected crystals in approximately 50 mL of warm water in a beaker with stirring.[6][7]

-

Acidification: While stirring, slowly add 2 M sulfuric acid dropwise to the this compound solution until the pH is acidic (pH 2-3). Benzilic acid will immediately precipitate as a white solid.[6][8]

-

Isolation of Benzilic Acid: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white crystals of benzilic acid by vacuum filtration using a Büchner funnel.[6]

-

Purification: Wash the crystals with cold water (~10 mL) to remove any remaining salts.[6] The product can be further purified by recrystallization from boiling water.[6]

-

Drying and Analysis: Allow the purified product to dry overnight in a low-temperature oven (e.g., 60 °C).[6] Weigh the final product to determine the yield and measure its melting point to assess purity.

The following diagram outlines the experimental workflow for this synthesis.

Caption: A streamlined workflow for the synthesis of benzilic acid.

Conclusion

The benzilic acid rearrangement is a robust and historically significant reaction in organic synthesis. The mechanism hinges on the formation of the this compound salt, an intermediate that arises from the nucleophilic addition of hydroxide followed by a rate-determining 1,2-aryl migration. The subsequent protonation of this salt yields the final α-hydroxy carboxylic acid. Understanding this mechanism, supported by empirical data and established protocols, is essential for chemists engaged in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 2. Benzilic_acid_rearrangement [chemeurope.com]

- 3. quora.com [quora.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. BENZILIC ACID REARRANGEMENT || BENZIL-BENZILIC ACID REARRANGEMENT – My chemistry blog [mychemblog.com]

- 6. 14.1. Benzilic Acid Rearrangement | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. rsc.org [rsc.org]

"Potassium benzilate" solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Potassium Benzilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and its Solubility

This compound (CAS No: 5928-68-7), the potassium salt of benzilic acid, is an organic compound with the molecular formula C₁₄H₁₁KO₃.[1][2] It is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, recrystallization, and formulation development. The solubility of a compound dictates the choice of solvent for a chemical reaction, the efficiency of purification processes, and the methods for preparing solutions of known concentrations for further applications.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available quantitative data on the solubility of this compound in common organic solvents. Many sources explicitly state that solubility information is not available. This guide, therefore, aims to provide a summary of the available qualitative information, a detailed experimental protocol for researchers to determine the solubility of this compound in their laboratories, and a framework for presenting the resulting data.

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce, some qualitative insights into the solubility of this compound can be inferred from procedural descriptions in the chemical literature.

In a synthesis of benzilic acid, the intermediate this compound is formed as a solid mass and is subsequently dissolved in water for the next reaction step, indicating good solubility in water.[3] This is expected for a potassium salt of a carboxylic acid.

Regarding organic solvents, a common laboratory practice involves washing the synthesized this compound with ethanol.[4] This suggests that this compound has low solubility in ethanol, as this solvent is used to remove impurities without dissolving a significant amount of the product.

Furthermore, in the synthesis of a related compound, potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the product was recrystallized from ethyl acetate (B1210297).[5] While this is not this compound itself, it suggests that ethyl acetate could be a potential solvent for the recrystallization of similar potassium carboxylates, implying that solubility might be achieved at elevated temperatures, with lower solubility at room temperature.

These isolated observations provide preliminary guidance for solvent selection but underscore the need for systematic experimental determination of solubility.

Quantitative Solubility Data

As of the compilation of this guide, no specific quantitative solubility data for this compound in various organic solvents was found in the public domain. To facilitate research and data sharing in this area, the following table is provided as a template for presenting experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference/Internal Data Source |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Isopropanol | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Toluene | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Tetrahydrofuran (THF) |

Detailed Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap flask or vial). The presence of undissolved solid is essential to ensure the solution is saturated.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A period of 24 to 72 hours is often sufficient.[8]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected solution using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be well below the melting point of this compound.

-

After complete evaporation of the solvent, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

4.3. Calculation of Solubility

-

Mass of dissolved this compound (m_solute):

-

m_solute = (mass of container + residue) - (mass of empty container)

-

-

Volume of the solvent (V_solvent):

-

This is the volume of the filtered saturated solution that was collected.

-

-

Solubility ( g/100 mL):

-

Solubility = (m_solute / V_solvent) * 100

-

-

Molar Solubility (mol/L):

Visualized Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development, yet quantitative data is largely absent from the available literature. This guide provides a summary of the existing qualitative information and presents a detailed, robust experimental protocol for the gravimetric determination of its solubility. By following the provided methodology and using the data presentation template, researchers can systematically generate and share reliable solubility data, thereby filling a significant knowledge gap in the chemical sciences. The provided workflow diagram offers a clear visual guide to the experimental process.

References

- 1. This compound | 5928-68-7 [chemicalbook.com]

- 2. This compound | C14H11KO3 | CID 23670681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. reddit.com [reddit.com]

- 5. orientjchem.org [orientjchem.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

"Potassium benzilate" CAS number and molecular formula

CAS Number: 5928-68-7 Molecular Formula: C₁₄H₁₁KO₃

This technical guide provides an in-depth overview of potassium benzilate, a key organic salt. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a comprehensive experimental protocol for its synthesis, and explores its applications as a crucial chemical intermediate.

Core Chemical and Physical Data

This compound, the potassium salt of benzilic acid, is a stable crystalline solid. The following table summarizes its key quantitative properties, providing a valuable resource for laboratory and developmental applications.

| Property | Value | Source(s) |

| Molecular Weight | 266.33 g/mol | [1][2][3][4] |

| Boiling Point | 409°C at 760 mmHg | [2][3][4][5] |

| Flash Point | 215.3°C | [2][3][4][5] |

| Density | 1.67 g/cm³ | [2][5] |

| Vapor Pressure | 2.01E-07 mmHg at 25°C | [2][4][5] |

| LogP | 0.67240 | [5] |

| Crystal System | Monoclinic | [1][6] |

| Space Group | P 1 21/c 1 | [1] |

| Unit Cell Dimensions | a = 14.1283 Å, b = 9.0230 Å, c = 10.3639 Å | [1] |

| α = 90.00°, β = 111.4740°, γ = 90.00° | [1] |

Synthesis of this compound via Benzilic Acid Rearrangement

The primary method for synthesizing this compound is through the benzilic acid rearrangement of benzil (B1666583) in the presence of a strong base, typically potassium hydroxide (B78521).[7] This classic organic reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid salt.[7]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from benzil.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Water (distilled)

-

Sulfuric Acid (H₂SO₄), 2M solution (for conversion to benzilic acid for verification)

-

Ice bath

-

Reflux apparatus

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of water and ethanol. For example, dissolve a specific molar equivalent of KOH in a minimal amount of water and then add ethanol.[8]

-

Add benzil to the potassium hydroxide solution. The typical molar ratio is 1 to 2 equivalents of the base to the diketone.[9]

-

The mixture will initially be a yellowish solution.[10] Heat the reaction mixture to reflux. As the reaction proceeds, the solution's color may change to a deep bluish-black or violet/blue, eventually becoming dark orange after approximately 20 minutes of heating.[8][10]

-

After the reflux period (e.g., 20-30 minutes), cool the reaction mixture to room temperature.

-

To induce crystallization of the this compound, cool the flask in an ice bath. Scratching the inside of the flask with a glass rod may be necessary to initiate precipitation.[10]

-

Collect the resulting yellowish crystals of this compound by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil.[10]

-

The product can be further purified by recrystallization from water.[8]

-

To verify the product, a small sample can be converted to benzilic acid. Dissolve the this compound in water and acidify with a 2M solution of sulfuric acid. Benzilic acid will precipitate as a white solid.[10] The melting point of the dried benzilic acid can be measured (literature value: 150-152 °C) to confirm the identity of the product.[10]

Expected Yield: Yields for this reaction typically range from 32% to 64%.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial precursor in the synthesis of various pharmaceuticals, particularly those containing a benzilic acid moiety. Benzilic acid and its esters are known to be antagonists of muscarinic acetylcholine (B1216132) receptors.[11] Consequently, this compound is a key starting material for the production of several glycollate pharmaceuticals. These include:

-

Clidinium: An anticholinergic agent used to treat gastrointestinal disorders.

-

Dilantin (Phenytoin): While the synthesis mentioned in one source was a lab exercise starting from benzil, it highlights the relevance of this chemical family in anticonvulsant drug synthesis.[11]

-

Flutropium: A bronchodilator.

-

Mepenzolate: An antimuscarinic agent.

The reactivity of the carboxylate and hydroxyl groups in the benzilate structure allows for further chemical modifications, making it a versatile building block in the development of new chemical entities.

Conclusion

This compound is a well-characterized organic salt with significant applications in synthetic organic chemistry. Its straightforward synthesis via the benzilic acid rearrangement, coupled with its utility as a precursor to pharmaceutically active compounds, makes it a compound of considerable interest to the research and drug development communities. This guide provides the essential data and methodologies to facilitate its synthesis and application in a laboratory setting.

References

- 1. This compound | C14H11KO3 | CID 23670681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 5928-68-7,this compound | lookchem [lookchem.com]

- 3. This compound | CAS#:5928-68-7 | Chemsrc [chemsrc.com]

- 4. This compound | 5928-68-7 [chemnet.com]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. rsc.org [rsc.org]

- 11. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Physical Properties of Potassium Benzilate

This technical guide provides a detailed overview of the known physical properties of potassium benzilate, with a specific focus on its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical Properties

This compound (CAS No: 5928-68-7) is the potassium salt of benzilic acid.[1] Its physical characteristics are crucial for its handling, synthesis, and application in various chemical processes.

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | Not Available | Data from various chemical suppliers indicate that a specific melting point is not applicable or not determined.[2] This may suggest that the compound decomposes before melting. |

| Boiling Point | 409°C | At a pressure of 760 mmHg.[2][3][4][5] |

| Molecular Formula | C₁₄H₁₁KO₃ | [3][6] |

| Molecular Weight | 266.33 g/mol | [7] |

| Density | 1.67 g/cm³ | [2][8] |

| Flash Point | 215.3°C | [2][3][4] |

| Vapor Pressure | 2.01E-07 mmHg | At 25°C.[2][4][8] |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the readily available literature, a standard method for its synthesis is described. The synthesis involves the rearrangement of benzil (B1666583) in the presence of a strong base, a reaction known as the benzilic acid rearrangement.

Protocol: Synthesis of this compound via Benzilic Acid Rearrangement

This protocol outlines the synthesis of this compound from benzil.

Materials:

-

Benzil

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (95% or absolute)

-

Water

-

Reaction flask (e.g., round-bottom flask)

-

Reflux condenser

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving it in water, followed by the addition of ethanol.[9]

-

Benzil is dissolved in warm ethanol in a separate flask.

-

The ethanolic potassium hydroxide solution is added dropwise to the benzil solution.

-

The reaction mixture is heated to reflux. The appearance of a purple color indicates the progress of the reaction.

-

After the reflux period, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the crystallization of the potassium salt of benzilic acid.[9]

-

The resulting crystals of this compound are collected by filtration, washed with cold ethanol to remove impurities, and then dried.[9]

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from benzil.

Caption: Synthesis of this compound Workflow.

References

- 1. This compound | 5928-68-7 [chemicalbook.com]

- 2. Cas 5928-68-7,this compound | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 5928-68-7 [chemnet.com]

- 5. This compound | CAS#:5928-68-7 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 5928-68-7 [m.chemicalbook.com]

- 7. This compound | C14H11KO3 | CID 23670681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

Potassium Benzilate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium benzilate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document outlines potential degradation pathways, suggested protocols for stability testing, and best practices for storage to ensure the integrity and purity of this compound.

Chemical and Physical Properties

This compound (Potassium 2-hydroxy-2,2-diphenylacetate) is the potassium salt of benzilic acid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₄H₁₁KO₃ |

| Molecular Weight | 266.33 g/mol [1] |

| Appearance | White to tan powder[2] |

| CAS Number | 5928-68-7[1] |

| Boiling Point | 409°C at 760 mmHg[1] |

| Flash Point | 215.3°C[1] |

Stability Profile and Storage Conditions

Safety Data Sheets (SDS) and other technical documents consistently state that this compound is stable under recommended storage conditions. To maintain its chemical and physical integrity, the following storage conditions are advised:

-

Temperature: Store in a cool place. While specific temperature ranges are not always provided, avoiding elevated temperatures is crucial to prevent thermal degradation.

-

Humidity: Store in a dry environment. Some related compounds, like potassium benzoate, are known to be slightly hygroscopic, meaning they can absorb moisture from the air. Therefore, protection from humidity is essential.

-

Container: Keep in a tightly closed container to prevent exposure to moisture and atmospheric contaminants.

-

Ventilation: Store in a well-ventilated area.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation routes can be postulated. These are typically investigated through forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods[3][4]. The primary degradation pathways to consider for this compound include:

-

Hydrolysis: As a salt of a carboxylic acid, this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions. This could potentially lead to the formation of benzilic acid.

-

Oxidation: The presence of a tertiary alcohol group and phenyl rings suggests a potential for oxidative degradation. Oxidizing agents like hydrogen peroxide are commonly used in forced degradation studies to assess this pathway[3]. While the tertiary alcohol is generally resistant to oxidation, the phenyl groups could be targeted under harsh conditions.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition. The specific degradation products would need to be identified through experimental analysis. Studies on other potassium carboxylate salts have shown that thermal decomposition can lead to the formation of ketones[5].

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. The aromatic rings in this compound may absorb UV radiation, potentially leading to photolytic degradation.

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stability Assessment

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). This is typically a high-performance liquid chromatography (HPLC) method that can separate the active pharmaceutical ingredient (API) from its degradation products and any impurities.

Proposed Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.9) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Detection | UV at a suitable wavelength (e.g., 249 nm) |

This method would require validation according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products[6].

Sample Preparation for Forced Degradation Studies

The following are general protocols for subjecting this compound to forced degradation conditions. The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

-

Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M hydrochloric acid and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by the stability-indicating HPLC method.

-

Base Hydrolysis: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 M sodium hydroxide (B78521) and kept at room temperature or heated gently. Samples are taken at various intervals, neutralized, and analyzed.

-

Oxidative Degradation: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The reaction is monitored over time, and samples are analyzed by HPLC.

-

Thermal Degradation: Solid this compound powder is exposed to dry heat in an oven (e.g., at a temperature above accelerated stability conditions). The solid is then dissolved and analyzed. A solution of the drug can also be heated.

-

Photolytic Degradation: A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample is kept in the dark. Both samples are then analyzed.

Benzilic Acid Rearrangement: A Note on Synthesis

This compound is synthesized from benzilic acid, which is itself produced via the benzilic acid rearrangement of benzil. This classic organic reaction involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base, such as potassium hydroxide[7]. The mechanism of this rearrangement is well-established and serves as a fundamental example of a molecular rearrangement.

Caption: Synthesis of this compound via Benzilic Acid Rearrangement.

Drug-Excipient Compatibility

In the development of a pharmaceutical formulation, it is crucial to assess the compatibility of the API with various excipients. Incompatibility can lead to physical changes or chemical degradation, affecting the stability, bioavailability, and safety of the final product[8].

For this compound, compatibility studies should be conducted with commonly used excipients such as diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate). These studies typically involve preparing binary mixtures of the API and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing them at specified time points for the appearance of new degradation products or significant changes in the physical properties of the mixture.

Conclusion

This compound is a stable compound under the recommended storage conditions of a cool, dry, and well-ventilated environment in a tightly sealed container. However, like any pharmaceutical compound, it has the potential to degrade under stress conditions. A thorough understanding of its stability profile through forced degradation studies is essential for the development of robust formulations and the establishment of appropriate storage and handling procedures. The use of a validated stability-indicating HPLC method is paramount for accurately monitoring the purity and stability of this compound over time. Further research is warranted to fully characterize its degradation products and elucidate the kinetics of its degradation under various stress conditions.

References

- 1. This compound | C14H11KO3 | CID 23670681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzilic acid | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Hygroscopic Nature and Handling Precautions for Potassium Benzilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known information regarding the hygroscopic nature of potassium benzilate and outlines the necessary handling precautions based on available safety data. Due to a lack of specific quantitative studies on its hygroscopicity in publicly available literature, this guide focuses on qualitative descriptions and general best practices for handling hygroscopic materials.

Introduction to this compound

This compound (C₁₄H₁₁KO₃) is the potassium salt of benzilic acid.[1] It is a chemical intermediate used in the synthesis of various compounds. Its physical and chemical properties necessitate careful handling, particularly concerning its interaction with atmospheric moisture.

Hygroscopic Nature

Data on Hygroscopicity:

Currently, there is no specific quantitative data available in the public domain regarding the hygroscopic properties of this compound. Research to determine its critical relative humidity (CRH) and moisture absorption isotherms would be beneficial for establishing more precise handling and storage protocols.

Handling and Storage Precautions

Given its hygroscopic nature, stringent precautions are necessary to maintain the integrity of this compound. The following recommendations are based on general best practices for handling hygroscopic chemicals and information from available safety data sheets.[2][3]

3.1. Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following PPE is recommended:

-

Eye Protection: Safety glasses or goggles to protect against dust particles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved respirator is advised if ventilation is inadequate or if dust is generated.

-

Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

3.2. Storage

Proper storage is critical to prevent moisture absorption:

-

Container: Store in a tightly closed container.[2]

-

Environment: Keep in a cool, dry, and well-ventilated place.[2]

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

-

Desiccants: The use of desiccants within the storage container or in a desiccator can help to maintain a low-humidity environment.[4]

3.3. Handling Procedures

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Controlled Environment: Whenever possible, handle the material in a controlled environment with low humidity, such as a glove box or a dry room.

-

Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[2]

-

Dispensing: Weighing and dispensing should be done as quickly as possible to reduce moisture uptake.

Experimental Protocols

Detailed experimental protocols for determining the hygroscopicity of this compound are not available in the reviewed literature. However, standard methods that could be adapted for this purpose include:

-

Gravimetric Analysis: Exposing a known weight of the substance to a controlled humidity environment and measuring the weight gain over time.

-

Dynamic Vapor Sorption (DVS): An instrumental method that provides precise measurements of moisture sorption and desorption isotherms.

-

Karl Fischer Titration: To determine the water content of samples after exposure to various conditions.

Logical Workflow for Handling Hygroscopic this compound

The following diagram illustrates the decision-making process and workflow for the safe handling of hygroscopic this compound.

Caption: Workflow for handling hygroscopic this compound.

Conclusion

While this compound is known to be hygroscopic, a lack of specific quantitative data necessitates a cautious approach to its handling and storage. By adhering to the general best practices for hygroscopic materials outlined in this guide, researchers, scientists, and drug development professionals can minimize the risks of moisture-induced degradation and ensure the quality and reliability of their work. Further investigation into the specific hygroscopic properties of this compound is warranted to establish more detailed and compound-specific handling protocols.

References

The Role of Potassium Benzilate as a Core Intermediate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium benzilate (CAS No. 5928-68-7), the potassium salt of benzilic acid, serves as a pivotal intermediate in organic synthesis.[1][2] Its primary formation occurs through the classic benzilic acid rearrangement, a reaction of significant historical and practical importance in organic chemistry.[3] This guide provides an in-depth analysis of the synthesis of this compound, its reaction mechanisms, and its critical role as a precursor in the development of pharmaceuticals and other complex organic molecules.

Synthesis of this compound: The Benzilic Acid Rearrangement

The most direct route to this compound is the benzilic acid rearrangement of benzil (B1666583) (1,2-diphenylethanedione) using potassium hydroxide (B78521) (KOH).[4] First reported by Justus von Liebig in 1838, this reaction represents the first-ever documented molecular rearrangement.[3] It involves the 1,2-rearrangement of a 1,2-diketone to form the salt of an α-hydroxy–carboxylic acid.[3][5]

The reaction is second-order overall, being first-order with respect to the diketone and the base.[3] The mechanism proceeds via a nucleophilic attack of the hydroxide ion on one of the carbonyl carbons of benzil, forming a tetrahedral potassium alkoxide intermediate. This is followed by a rate-determining, concerted step where a phenyl group migrates to the adjacent carbonyl carbon.[3] This rearrangement forms the stable potassium salt of benzilic acid, this compound, which is often isolated before acidification to produce benzilic acid.

Quantitative Data Summary

The synthesis of this compound from benzil is generally high-yielding. While yields can vary based on reaction conditions and purification methods, mechanochemical techniques such as ball milling have been reported to drive the reaction to completion.

| Reactant | Base | Solvent | Conditions | Yield (%) | Reference |

| Benzil | Potassium Hydroxide | Ethanol (B145695) | Heating/Reflux | >90 (Typical) | [4][6] |

| Benzil | Potassium Hydroxide | None | Milling | 100 | [1] |

Experimental Protocols

Synthesis of this compound via Conventional Heating

This protocol describes a standard laboratory procedure for synthesizing this compound.

Methodology:

-

Preparation: In a round-bottom flask, dissolve benzil in hot ethanol.

-

Base Solution: Separately, prepare a concentrated solution of potassium hydroxide in a small amount of water, then dilute with ethanol.

-

Reaction: Add the ethanolic potassium hydroxide solution to the benzil solution. The mixture will typically develop a dark red-brown color.[6]

-

Reflux: Heat the reaction mixture under reflux for approximately 15-20 minutes.

-

Crystallization: Cool the reaction flask in an ice bath. The potassium salt of benzilic acid will crystallize out of the solution.[6]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted benzil or other impurities.

-

Drying: Dry the resulting white crystalline solid, which is this compound.

Role as an Intermediate: Esterification to Form Benzilate Esters

This compound is a stable salt that can be used directly or, more commonly, acidified to produce benzilic acid. Benzilic acid is the key precursor for a variety of pharmaceuticals. The esterification of the carboxylic acid group is a frequent subsequent step.

General Protocol for Esterification (from Benzilic Acid):

-

The isolated this compound is dissolved in water and acidified (e.g., with HCl) to precipitate benzilic acid.

-

The benzilic acid is collected, dried, and then refluxed with an appropriate alcohol and a catalytic amount of strong acid (e.g., H₂SO₄) in a classic Fischer esterification.

-

Alternatively, for more sensitive substrates, the carboxylate of this compound can be reacted directly with a suitable alkylating agent, such as an alkyl halide (R-X), to form the corresponding ester. This is an SN2 reaction where the benzilate anion acts as the nucleophile.

Applications in Drug Development

The true value of this compound as an intermediate is realized in its conversion to benzilic acid, which is a building block for numerous glycollate pharmaceuticals. These drugs often function as antagonists of muscarinic acetylcholine (B1216132) receptors.[4][7]

Key Pharmaceutical Products:

-

Clidinium Bromide: A synthetic anticholinergic agent used to treat gastrointestinal disorders.

-

Mepenzolate: Used to treat peptic ulcers.

-

Flutropium: A bronchodilator.

-

3-Quinuclidinyl Benzilate (BZ): A potent and regulated incapacitating agent.[4][7]

The synthesis of these molecules highlights the importance of the initial benzilic acid rearrangement to create the core α-hydroxy-diphenylacetate structure.

Conclusion

This compound is a fundamentally important, yet often overlooked, intermediate in organic synthesis. As the direct product of the venerable benzilic acid rearrangement, it represents the gateway to the entire class of α-hydroxy-diphenylacetic acid derivatives. Its efficient, high-yield formation and subsequent conversion to benzilic acid provide a robust platform for the synthesis of a wide range of molecules, most notably a class of anticholinergic pharmaceuticals. For researchers in drug discovery and process development, a thorough understanding of the formation and reactivity of this compound is essential for leveraging this classic reaction in modern synthetic challenges.

References

A Technical Guide to Potassium Benzilate and the Historical Context of the Benzilic Acid Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the benzilic acid rearrangement, with a specific focus on the role of potassium benzilate. It covers the historical discovery, reaction mechanism, quantitative data, and detailed experimental protocols relevant to researchers in organic synthesis and drug development.

Historical Context: The Dawn of Molecular Rearrangements

The benzilic acid rearrangement holds a significant place in the history of organic chemistry as the first documented example of a molecular rearrangement.[1] Its discovery in 1838 by the renowned German chemist Justus von Liebig marked a pivotal moment in the understanding of chemical transformations.[1] While investigating the properties of benzil (B1666583) (a 1,2-diketone), Liebig observed that upon treatment with potassium hydroxide (B78521), benzil was converted into a new substance, which he named "Benzilsäure" (benzilic acid). This transformation, where the carbon skeleton of a molecule rearranges, opened up a new field of study in organic chemistry.

The reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base.[1] In the case of Liebig's original experiment, benzil reacts with potassium hydroxide to form the potassium salt of benzilic acid, known as this compound. Subsequent acidification then yields benzilic acid.

Early mechanistic studies were crucial in elucidating the pathway of this intriguing transformation. It was established that the reaction is second order overall, being first order in both the diketone and the base.[1] This kinetic data was instrumental in formulating the currently accepted reaction mechanism. The understanding of migratory aptitudes—the relative ability of different substituent groups to migrate—also became a key area of investigation, revealing that aryl groups generally migrate more readily than alkyl groups.[1]

Quantitative Data: Migratory Aptitude in the Benzilic Acid Rearrangement

The efficiency and outcome of the benzilic acid rearrangement are significantly influenced by the nature of the migrating group. The following table summarizes the percentage of migration for various substituted phenyl groups in the rearrangement of unsymmetrical benzils. This data is crucial for predicting the major product in the rearrangement of substituted 1,2-diketones.

| Migrating Group (R) | Percentage Migration (%) |

| Phenyl | 100 |

| Benzyl | 100 |

| Benzoyl | 100 |

| m-Chlorophenyl | 81.2 |

| p-Chlorophenyl | 67 |

| o-Chlorophenyl | 31 |

| p-Anisyl | 31 |

| o-Tolyl | 3 |

Note: The data indicates a general trend where electron-donating groups on the migrating phenyl ring decrease the migratory aptitude compared to an unsubstituted phenyl group, while the position of the substituent also plays a significant role.

Experimental Protocol: Synthesis of Benzilic Acid from Benzil

This protocol details the classic laboratory procedure for the synthesis of benzilic acid from benzil, which proceeds through the formation of this compound as an intermediate.

Materials:

-

Benzil

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Activated charcoal

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of benzil in 15 mL of 95% ethanol. Gentle heating with a heating mantle may be necessary to facilitate dissolution.

-

Base Addition: Prepare a solution of 5.0 g of potassium hydroxide in 10 mL of distilled water. Once the benzil is dissolved, add the potassium hydroxide solution to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 15-20 minutes. The solution will typically turn a deep reddish-brown color. During this step, the benzil rearranges to form this compound, which may begin to precipitate.

-

Isolation of this compound (optional intermediate step): To isolate the this compound, cool the reaction mixture in an ice bath until a solid mass forms. Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Hydrolysis and Acidification: Transfer the reaction mixture (or the isolated this compound dissolved in a minimum amount of warm water) to a 250 mL beaker. While stirring, slowly and carefully add concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper (pH ~2). A voluminous white precipitate of benzilic acid will form.

-

Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude benzilic acid by vacuum filtration and wash the crystals thoroughly with cold distilled water to remove any inorganic salts.

-

Recrystallization: For further purification, recrystallize the crude benzilic acid from hot water. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtering. Allow the filtered solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow them to air dry or dry in a desiccator.

Expected Yield: 80-90% Melting Point of Benzilic Acid: 150-152 °C

Reaction Mechanism and Visualization

The mechanism of the benzilic acid rearrangement involves a series of well-defined steps, initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone.

Caption: Reaction pathway of the Benzilic Acid Rearrangement.

Spectroscopic Data of this compound

Characterization of the intermediate this compound is essential for mechanistic studies and reaction monitoring.

Infrared (IR) Spectroscopy:

A study on the redetermination of the crystal structure of this compound provides the following key IR absorption bands (in cm⁻¹):

-

3358 cm⁻¹: O-H stretching of the hydroxyl group.

-

3050 cm⁻¹: C-H stretching of the aromatic rings.

-

1602-1591 cm⁻¹: Asymmetric stretching of the carboxylate group (COO⁻).

-

1380-1370 cm⁻¹ (approximate): Symmetric stretching of the carboxylate group (COO⁻).

The presence of strong absorption bands for the carboxylate group and the absence of a carbonyl (C=O) band from the starting diketone are characteristic features in the IR spectrum of this compound.

Note on NMR Spectroscopy:

Detailed ¹H and ¹³C NMR spectroscopic data for isolated this compound are not widely reported in the literature. The analysis is often performed on the final benzilic acid product after acidification. In deuterated water (D₂O), the proton of the hydroxyl group would be exchanged and therefore not observed in the ¹H NMR spectrum. The aromatic protons would appear in the typical downfield region (around 7-8 ppm). In the ¹³C NMR spectrum, the most characteristic signal would be the quaternary carbon of the carboxylate group, appearing significantly downfield.

This technical guide provides a comprehensive overview of this compound within the historical and practical context of the benzilic acid rearrangement. The provided data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols: Potassium Benzilate in the Synthesis of Benzilic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of benzilic acid esters, a class of compounds with significant applications in pharmaceuticals. The core of this process is the benzilic acid rearrangement, a reliable method for the transformation of 1,2-diketones. While the term "potassium benzilate catalyzed" might be a misnomer, potassium salts play a crucial role as reagents and intermediates in the formation of these valuable esters.

This document outlines the direct synthesis of benzilic acid esters from benzil (B1666583) using potassium alkoxides, a process known as the benzilic ester rearrangement. Additionally, it describes the initial formation of this compound, the intermediate in the classic synthesis of benzilic acid.

I. Overview and Key Principles

The synthesis of benzilic acid and its esters originates from the benzilic acid rearrangement, a reaction first reported by Justus von Liebig in 1838.[1] This rearrangement involves the 1,2-migration of an aryl or alkyl group in a 1,2-diketone, such as benzil, upon treatment with a base to form an α-hydroxy carboxylic acid.

For the direct synthesis of benzilic acid esters, the reaction is modified by using a potassium alkoxide instead of potassium hydroxide (B78521). This variation is known as the benzilic ester rearrangement . The alkoxide acts as a nucleophile, attacking one of the carbonyl groups of benzil, which then undergoes rearrangement to directly yield the corresponding α-hydroxy ester.[1][2]

II. Experimental Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and a representative benzilic acid ester.

| Product | Starting Material | Base/Reagent | Solvent | Reaction Time | Temperature | Yield |

| This compound | Benzil | Potassium Hydroxide (KOH) | Ethanol (B145695)/Water | 10 - 30 minutes | Reflux | High (intermediate) |

| Methyl Benzilate | Benzil | Potassium Methoxide (KOMe) | Methanol | Varies | Varies | Good |

| t-Butyl Benzilate | Benzil | Potassium t-butoxide (KOtBu) | Benzene | 70 minutes | 12.5°C | High |

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the formation of this compound from benzil and potassium hydroxide.

Materials:

-

Benzil

-

Potassium Hydroxide (KOH)

-

Ethanol (96%)

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

Add benzil to the potassium hydroxide solution in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

The mixture will typically turn a blue-black color.

-

Heat the mixture to reflux for approximately 10-30 minutes.[3][4]

-

Cool the reaction mixture to room temperature.

-

The potassium salt of benzilic acid (this compound) will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol.

Protocol 2: Synthesis of a Benzilic Acid Ester via Benzilic Ester Rearrangement

This protocol provides a general method for the synthesis of benzilic acid esters using a potassium alkoxide.

Materials:

-

Benzil

-

Potassium metal or Potassium Hydride (to generate the alkoxide in situ)

-

Anhydrous Alcohol (e.g., methanol, ethanol, t-butanol)

-

Anhydrous inert solvent (e.g., benzene, THF)

-

Round-bottom flask

-

Stirring apparatus

-

Apparatus for working under inert atmosphere (optional but recommended)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare the potassium alkoxide by carefully reacting potassium metal or potassium hydride with the desired anhydrous alcohol in an inert solvent.

-

Cool the alkoxide solution to the desired reaction temperature (e.g., 12.5°C for potassium t-butoxide in benzene).[5]

-

Dissolve benzil in a minimal amount of the anhydrous solvent and add it to the stirred potassium alkoxide solution.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude ester can be purified by column chromatography or recrystallization.

IV. Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.

Caption: Reaction pathway for the formation of this compound.

Caption: Mechanism of the benzilic ester rearrangement.

Caption: General experimental workflow for ester synthesis.

V. Concluding Remarks

The benzilic ester rearrangement provides an efficient and direct route to α-hydroxy esters from 1,2-diketones. The choice of the potassium alkoxide is critical and can influence the reaction rate and yield. While this compound is an important intermediate in the synthesis of benzilic acid, the direct synthesis of esters is achieved through the use of potassium alkoxides as the primary basic reagent. These protocols and the accompanying mechanistic insights offer a solid foundation for researchers engaged in the synthesis of these pharmaceutically relevant compounds.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical APIs Utilizing Potassium Benzilate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of active pharmaceutical ingredients (APIs) derived from potassium benzilate. The protocols outlined below begin with the preparation of this compound via the benzilic acid rearrangement, a cornerstone reaction in organic synthesis. Subsequently, the application of this key intermediate in the synthesis of anticholinergic APIs, namely Mepenzolate (B1170382) Bromide and Flutropium (B1209967) Bromide, is detailed.

Synthesis of this compound

The initial step in utilizing this compound is its synthesis from benzil (B1666583) through the benzilic acid rearrangement. This reaction is a classic example of a 1,2-rearrangement of a dicarbonyl compound.

Experimental Protocol: Benzilic Acid Rearrangement

This protocol describes the synthesis of this compound from benzil and potassium hydroxide (B78521).

Materials:

-

Benzil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (1 M)

-

Round-bottom flask

-